molecular formula C16H13Br B14383445 2-Bromo-3-methyl-1-phenyl-1H-indene CAS No. 88069-79-8

2-Bromo-3-methyl-1-phenyl-1H-indene

Cat. No.: B14383445
CAS No.: 88069-79-8
M. Wt: 285.18 g/mol
InChI Key: YLABUHQVGSYWMI-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-phenyl-1H-indene is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. The presence of a bromine atom and a methyl group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-phenyl-1H-indene can be achieved through several methods. One common approach involves the bromination of 3-methyl-1-phenyl-1H-indene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-phenyl-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-methyl-1-phenyl-1H-indene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-methyl-1-phenyl-1H-indene derivatives with various functional groups.

    Oxidation: Formation of 3-methyl-1-phenyl-1H-indene-2-one.

    Reduction: Formation of 3-methyl-1-phenyl-1H-indene.

Scientific Research Applications

2-Bromo-3-methyl-1-phenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-phenyl-1H-indene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the indene structure can interact with biological receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-indene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-1-phenyl-1H-indene: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    1-Phenyl-1H-indene: Lacks both the bromine and methyl groups, resulting in different reactivity and applications.

Properties

CAS No.

88069-79-8

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-3-methyl-1-phenyl-1H-indene

InChI

InChI=1S/C16H13Br/c1-11-13-9-5-6-10-14(13)15(16(11)17)12-7-3-2-4-8-12/h2-10,15H,1H3

InChI Key

YLABUHQVGSYWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=CC=CC=C12)C3=CC=CC=C3)Br

Origin of Product

United States

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